molecular formula C17H25NO B8612760 N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine CAS No. 102295-04-5

N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine

Cat. No. B8612760
M. Wt: 259.4 g/mol
InChI Key: QIQDCZAWYRKEIK-UHFFFAOYSA-N
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Patent
US07045658B2

Procedure details

A mixture of 6-bromohexyl but-3-ynyl ether (21.5 g) and benzylamine (49.3 g) was heated at 120° for 2 h. The mixture was cooled and partitioned between 2M hydrochloric acid (40 ml) and ethyl acetate (2×200 ml). The combined extracts were washed with an aqueous sodium bicarbonate solution (100 ml), water (200 ml) and dried (Na2SO4). The solvent was removed in vacuo and the residue was purified by chromatography (Merck 9385) eluting with 2% methanol/chloroform. The appropriate fractions were evaporated to give the title compound (25.3 g). LCMS RT=2.2 min.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]Br)[CH2:2][C:3]#[CH:4].[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH2:13]([NH:20][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH2:2][C:3]#[CH:4])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C(CC#C)OCCCCCCBr
Name
Quantity
49.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120° for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 2M hydrochloric acid (40 ml) and ethyl acetate (2×200 ml)
WASH
Type
WASH
Details
The combined extracts were washed with an aqueous sodium bicarbonate solution (100 ml), water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (Merck 9385)
WASH
Type
WASH
Details
eluting with 2% methanol/chloroform
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCCCCCOCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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